2-Fluoro-4-methylbenzene-1-carbothioamide
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Overview
Description
2-Fluoro-4-methylbenzene-1-carbothioamide is an organic compound with the molecular formula C8H8FNS. It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the 2-position and a methyl group at the 4-position, along with a thiobenzamide group.
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-4-methyl-thiobenzamide is HMG-CoA reductase , an enzyme that catalyzes the conversion of HMG-CoA to mevalonate . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the synthesis of cholesterol and other isoprenoids.
Mode of Action
2-Fluoro-4-methyl-thiobenzamide interacts with its target, HMG-CoA reductase, by inhibiting its activity . This inhibition prevents the conversion of HMG-CoA to mevalonate, thereby disrupting the mevalonate pathway and reducing the synthesis of cholesterol.
Biochemical Pathways
The compound primarily affects the mevalonate pathway . By inhibiting HMG-CoA reductase, it prevents the production of mevalonate, a key intermediate in the pathway. This leads to a decrease in the synthesis of cholesterol and other isoprenoids, which are essential components of cell membranes and precursors of various biomolecules.
Result of Action
The inhibition of HMG-CoA reductase by 2-Fluoro-4-methyl-thiobenzamide leads to a decrease in the production of cholesterol and other isoprenoids . This can affect the structure and function of cell membranes, as well as the synthesis of various biomolecules. The exact molecular and cellular effects of this action depend on the specific biological context.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methylbenzene-1-carbothioamide typically involves the introduction of the fluorine and methyl groups onto the benzene ring, followed by the formation of the thiobenzamide group. One common method involves the use of fluorinated intermediates and thiolation agents. For example, a fluorinated benzene derivative can be reacted with a methylating agent under specific conditions to introduce the methyl group. Subsequently, the thiobenzamide group can be introduced using a thiolation reagent such as Lawesson’s reagent or phosphorus pentasulfide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reactions .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methylbenzene-1-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: The thiobenzamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-methylbenzene-1-carbothioamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methyl-thiobenzamide: Similar structure but with different substitution pattern.
2-Fluoro-4-methyl-benzamide: Lacks the thiobenzamide group.
2-Fluoro-4-methyl-thiophenol: Contains a thiol group instead of a thiobenzamide group.
Uniqueness
2-Fluoro-4-methylbenzene-1-carbothioamide is unique due to the presence of both the fluorine and thiobenzamide groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-fluoro-4-methylbenzenecarbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNS/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGRYBDYNCGUJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=S)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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